2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid
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Overview
Description
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid is a complex organic compound with a unique structure that combines a chromenone core with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group and the propanoic acid side chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the 3,4-dimethoxyphenyl group but lacks the chromenone core.
Methyl 3,4-dimethoxycinnamate: This compound has a similar aromatic structure but differs in the side chain and functional groups.
Uniqueness
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid is unique due to its combination of a chromenone core and a propanoic acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-19(13-5-8-16(25-3)18(9-13)26-4)20(22)15-7-6-14(10-17(15)28-11)27-12(2)21(23)24/h5-10,12H,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCMWFBICKMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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